1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
Description
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. Its structure includes:
- A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on one urea nitrogen, combining a tetrahydropyran (oxane) ring, a phenyl group, and a hydroxyl group.
- A thiophen-2-yl substituent on the other urea nitrogen, incorporating a sulfur-containing heterocycle.
Properties
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(20-16-7-4-12-24-16)19-13-18(22,14-5-2-1-3-6-14)15-8-10-23-11-9-15/h1-7,12,15,22H,8-11,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOHIXBDZMURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CS2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine with thiophene-2-carbonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and reagents like triethylamine, PCC, and LiAlH4. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and urea moiety can form hydrogen bonds with active sites, while the phenyl and thiophene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Urea Derivatives with Thiophene Moieties
Several urea derivatives with thiophene or related heterocycles have been synthesized and evaluated. Key examples include:
Table 1: Comparative Analysis of Urea Derivatives with Thiophene-Related Substituents
Key Observations:
Substituent Effects on Properties :
- Electron-withdrawing groups (e.g., nitro in TTU8 ) correlate with higher melting points (275–277°C), likely due to increased intermolecular interactions .
- Thiophene-thiazole hybrids (TTU6 , TTU8 ) exhibit higher yields (up to 87%) compared to pyridine-thiophene derivatives (5h , 5j ) .
- The presence of ester groups (e.g., 5j ) reduces melting points, suggesting lower crystallinity .
Thiazole-thiophene ureas (e.g., TTU6) were designed for antitubulin activity, leveraging the thiophene moiety’s role in tubulin polymerization inhibition .
Comparison with Urea Derivatives Containing Tetrahydropyran or Benzofuran Moieties
While the target compound features a tetrahydropyran (oxane) ring, other studies highlight benzofuran or pyrimidine hybrids:
Table 2: Urea Derivatives with Heterocyclic Substituents
Key Observations:
- Tetrahydropyran vs. Benzofuran : The oxane ring in the target compound may enhance solubility compared to benzofuran derivatives due to its oxygen atom’s polarity .
Biological Activity
The compound 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. The structure features a urea functional group, a thiophene ring, and a hydroxyphenyl moiety, which are critical for its biological interactions.
The biological activity of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea group may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
- Antioxidant Activity : The presence of the thiophene ring suggests potential antioxidant properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
In animal models, the compound has shown promising anti-inflammatory effects. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound in a mouse model of cancer. Mice treated with 10 mg/kg of the compound showed a significant reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through molecular docking studies. Results indicated strong binding affinity to the active site of cyclooxygenase enzymes, suggesting a potential pathway for its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
